

Troubleshooting skipped wells in Fosfomycin broth microdilution

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Compound of Interest

Compound Name: Fosfomycin

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Technical Support Center: Fosfomycin Broth Microdilution

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with skipped wells and other inconsistencies during **fosfomycin** broth microdilution susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What are "skipped wells" in a **fosfomycin** broth microdilution assay?

A1: Skipped wells refer to the phenomenon where there is no visible bacterial growth in one or more wells of a microdilution plate, while growth is observed in subsequent wells containing higher concentrations of **fosfomycin**.^{[1][2][3]} This inconsistent growth pattern can make determining the Minimum Inhibitory Concentration (MIC) challenging and unreliable.

Q2: Why are skipped wells a common problem with **fosfomycin**?

A2: The occurrence of skipped wells in **fosfomycin** broth microdilution is often linked to the presence of heteroresistant populations within the bacterial inoculum.^{[4][5][6]} These are subpopulations of bacteria that exhibit higher resistance to **fosfomycin** than the majority of the bacterial population. The higher inoculum size used in broth microdilution compared to the reference agar dilution method can enrich these resistant subpopulations, leading to their

growth at higher antibiotic concentrations while the more susceptible majority fails to grow at lower concentrations.[4]

Q3: Is broth microdilution a recommended method for **fosfomycin** susceptibility testing?

A3: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) do not recommend broth microdilution for routine **fosfomycin** susceptibility testing due to issues with unsatisfactory precision, trailing endpoints, and the frequent occurrence of skipped wells.[1][2][3] The reference method is agar dilution.[3][7]

Q4: What is the role of Glucose-6-Phosphate (G6P) in **fosfomycin** susceptibility testing?

A4: **Fosfomycin** enters bacterial cells through two main transport systems: the glycerol-3-phosphate transporter (GlpT) and the glucose-6-phosphate transporter (UhpT).[8] The addition of G6P to the testing medium induces the UhpT transporter, facilitating the uptake of **fosfomycin** and generally leading to lower and more reproducible MIC values for certain bacteria like *E. coli*. [7][8] However, the effect of G6P can be minimal or even antagonistic in other bacteria, such as *Pseudomonas aeruginosa* and *Stenotrophomonas maltophilia*, which may lack the UhpT transporter.[9][10]

Q5: Can the inoculum size affect the MIC results for **fosfomycin**?

A5: Yes, the inoculum size is a critical factor. The higher inoculum densities used in broth microdilution (around 5×10^5 CFU/mL) compared to agar dilution (around 1×10^4 CFU per spot) can lead to higher MIC values.[4][11] This is because a larger initial population is more likely to contain resistant mutants, which can then be selected for during the assay.[4]

Troubleshooting Guide

Issue: Skipped wells are observed in the microdilution plate.

Potential Cause	Troubleshooting Steps
Heteroresistance	<ul style="list-style-type: none">- Be aware that skipped wells are an inherent issue with fosfomycin and broth microdilution due to heteroresistance.[4][5]- Consider using the reference agar dilution method for more reliable results.[3][7]- If broth microdilution must be used, repeat the test with a fresh bacterial culture and carefully standardized inoculum.
Inoculum Preparation	<ul style="list-style-type: none">- Ensure the inoculum is well-mixed and homogenous before dispensing into the wells to avoid variability in the number of resistant mutants per well.- Strictly adhere to the recommended inoculum density (e.g., 5×10^5 CFU/mL).[11] Use a spectrophotometer to standardize the initial bacterial suspension.
Media Composition	<ul style="list-style-type: none">- Verify that the Mueller-Hinton Broth (MHB) is properly supplemented with 25 µg/mL of Glucose-6-Phosphate (G6P) if testing Enterobacterales.[7][8]- For non-fermenting Gram-negative bacilli, be aware that G6P may not enhance fosfomycin activity and could be omitted if method validation is performed.[9][10]
Incubation Conditions	<ul style="list-style-type: none">- Ensure consistent incubation temperature and duration as specified in the protocol. Variations in incubation can affect bacterial growth rates and the expression of resistance.[11]- Some studies suggest that fosfomycin activity can be enhanced under anaerobic conditions, though this is not a standard practice for susceptibility testing.[12]

Quantitative Data Summary

The following table summarizes key quantitative data from studies investigating **fosfomycin** susceptibility testing methods.

Parameter	Finding	Organism(s)	Reference
Frequency of Skipped Wells	No-growth wells at concentrations below the MIC occurred in up to 10.9% of wells.	Klebsiella pneumoniae	[1][13][14]
Inoculum Size Discrepancy	The initial inoculum in broth microdilution was found to be 5.63 times higher than in agar dilution.	E. coli and K. pneumoniae	[4]
Categorical Agreement (CA) with Agar Dilution	For E. coli, CA was 86.4%. For K. pneumoniae, CA was 51.1%.	E. coli and K. pneumoniae	[4]
Major Errors (ME) with Broth Microdilution	For E. coli, ME was 3.3%. For K. pneumoniae, ME was 28.4%.	E. coli and K. pneumoniae	[4]
Very Major Errors (VME) with Broth Microdilution	For E. coli, VME was 9.1%. For K. pneumoniae, VME was 15.7%.	E. coli and K. pneumoniae	[4]

Experimental Protocols

Protocol: **Fosfomycin** Broth Microdilution Susceptibility Testing

This protocol is provided for research purposes. As broth microdilution is not the recommended standard method, results should be interpreted with caution.

1. Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- **Fosfomycin** powder

- Glucose-6-Phosphate (G6P) solution
- Sterile 96-well microtiter plates
- Bacterial isolates for testing
- Quality control strains (e.g., E. coli ATCC 25922)
- Spectrophotometer
- Sterile saline or phosphate-buffered saline (PBS)
- Incubator ($35 \pm 2^{\circ}\text{C}$)

2. Preparation of Media and Reagents:

- Prepare CAMHB according to the manufacturer's instructions.
- Prepare a stock solution of **fosfomycin**.
- Prepare a stock solution of G6P.
- Prepare the final testing medium by supplementing CAMHB with G6P to a final concentration of $25 \mu\text{g/mL}$.

3. Inoculum Preparation:

- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
- Suspend the colonies in sterile saline or PBS.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8 \text{ CFU/mL}$).
- Dilute the adjusted suspension in the G6P-supplemented CAMHB to achieve a final inoculum density of approximately $5 \times 10^5 \text{ CFU/mL}$ in each well of the microtiter plate.

4. Plate Preparation and Inoculation:

- Perform serial twofold dilutions of **fosfomycin** in the G6P-supplemented CAMHB in the wells of the microtiter plate to achieve the desired concentration range.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculate each well (except the sterility control) with the prepared bacterial suspension.

5. Incubation:

- Incubate the microtiter plates at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

6. Reading and Interpretation of Results:

- After incubation, examine the plates for bacterial growth (turbidity).

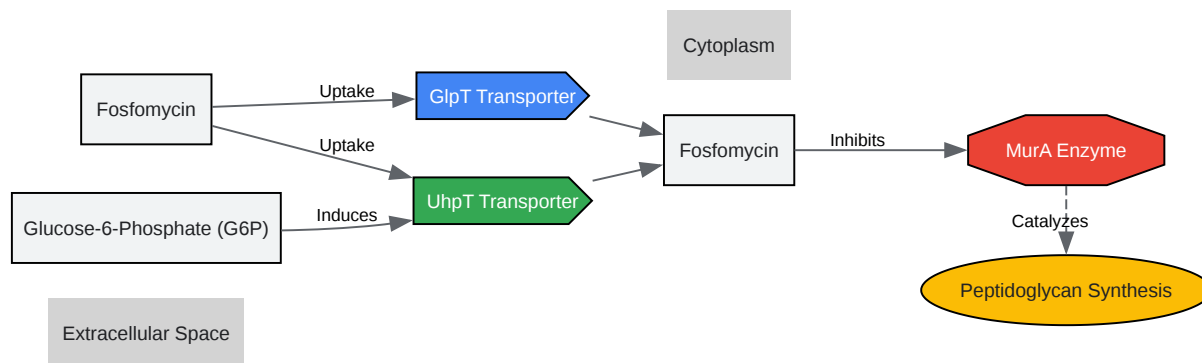
- The MIC is the lowest concentration of **fosfomycin** that completely inhibits visible growth.
- When encountering skipped wells, the interpretation can be challenging. Some guidelines suggest reading the MIC as the lowest concentration with no growth, but this may not accurately reflect the true susceptibility. It is crucial to document the presence of skipped wells.

Visualizations



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Caption: Troubleshooting workflow for skipped wells.



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Caption: **Fosfomycin** uptake and mechanism of action.

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